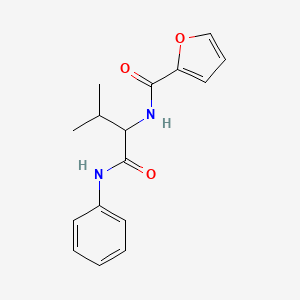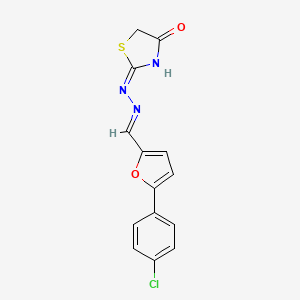![molecular formula C15H23N3O2 B6056121 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B6056121.png)
5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells.
Mécanisme D'action
5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine is a reversible inhibitor of BTK, which is a key enzyme involved in the signaling pathways of BCR and FcR in immune cells. BTK plays a critical role in the development and activation of B-cells, and its dysregulation has been implicated in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine binds to the active site of BTK and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has been shown to inhibit B-cell proliferation, survival, and activation in vitro and in vivo. 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine also inhibits the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of inflammatory disorders. In preclinical studies, 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has been shown to enhance the efficacy of other anti-cancer therapies, such as chemo- and immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine is its specificity for BTK, which reduces the potential for off-target effects. 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one limitation of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine is its potential toxicity, which has been observed in preclinical studies. Further studies are needed to evaluate the safety and efficacy of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine in humans.
Orientations Futures
There are several future directions for the development of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has been shown to enhance the efficacy of other anti-cancer therapies, and combination therapies may be explored in the future. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of these diseases. Further studies are needed to evaluate the safety and efficacy of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine in humans and to explore its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has been described in detail in a patent application by Takeda Pharmaceutical Company Limited. In brief, the synthesis involves the reaction of 2-chloro-5-nitropyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base to yield the corresponding nitro compound. This is followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 3-methoxymethylpiperidine-1-carboxylic acid chloride in the presence of a base to yield 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine.
Applications De Recherche Scientifique
5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has been shown to inhibit BCR and FcR signaling pathways, leading to the inhibition of B-cell proliferation, survival, and activation. 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of inflammatory disorders. Furthermore, 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine has been shown to enhance the efficacy of other anti-cancer therapies, such as chemo- and immunotherapy.
Propriétés
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17(2)14-7-6-13(9-16-14)15(19)18-8-4-5-12(10-18)11-20-3/h6-7,9,12H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLDJGRUDLJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N2CCCC(C2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-furaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6056052.png)
![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)
![2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6056079.png)
![N-(1-cyclopropylethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6056083.png)

![1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)
![1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide](/img/structure/B6056105.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6056129.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6056130.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6056145.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056149.png)